Pim1-IN-6 PIM-1 Kinase Inhibition Potency vs. Established Clinical and Preclinical Inhibitors
Pim1-IN-6 exhibits a PIM-1 kinase IC50 of 0.60 μM, which is significantly less potent than several well-known PIM-1 inhibitors. However, this moderate potency, when compared to ultra-potent compounds like AZD1208 (IC50 = 0.0004 μM) or SGI-1776 (IC50 = 0.007 μM), can be advantageous for studying dose-dependent effects or in experimental systems where extreme target inhibition leads to confounding cytotoxicity or off-target effects [1]. This positions Pim1-IN-6 as a useful tool compound for investigating PIM-1 biology at pharmacologically distinct, more moderate levels of inhibition.
| Evidence Dimension | Biochemical PIM-1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.60 μM (600 nM) |
| Comparator Or Baseline | SGI-1776 (7 nM), AZD1208 (0.4 nM), TCS PIM-1 1 (50 nM) |
| Quantified Difference | Pim1-IN-6 is ~86-fold less potent than SGI-1776, ~1500-fold less potent than AZD1208, and ~12-fold less potent than TCS PIM-1 1. |
| Conditions | Cell-free, ATP-competitive kinase inhibition assays. |
Why This Matters
This quantitative differentiation defines a specific potency window for Pim1-IN-6, enabling researchers to select a PIM-1 inhibitor with a desired level of target engagement distinct from ultra-potent clinical candidates.
- [1] Philoppes JN, Khedr MA, Hassan MHA, Kamel G, Lamie PF. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorg Chem. 2020;100:103944. doi:10.1016/j.bioorg.2020.103944 View Source
- [2] Adooq Bioscience. TCS PIM-1 1 (A10256) Product Datasheet. View Source
